molecular formula C16H14Cl2O B12909698 2,2-Bis(4-chlorophenyl)tetrahydrofuran CAS No. 83929-34-4

2,2-Bis(4-chlorophenyl)tetrahydrofuran

Cat. No.: B12909698
CAS No.: 83929-34-4
M. Wt: 293.2 g/mol
InChI Key: NCPYPQCXFBYNSL-UHFFFAOYSA-N
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Description

2,2-Bis(4-chlorophenyl)tetrahydrofuran is a chemical compound with the molecular formula C16H14Cl2O It is characterized by the presence of two 4-chlorophenyl groups attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-chlorophenyl)tetrahydrofuran typically involves the reaction of 4-chlorobenzaldehyde with tetrahydrofuran in the presence of a catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-chlorophenyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, alcohols, ketones, and carboxylic acids .

Scientific Research Applications

2,2-Bis(4-chlorophenyl)tetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Bis(4-chlorophenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(4-fluorophenyl)tetrahydrofuran
  • 2,2-Bis(4-bromophenyl)tetrahydrofuran
  • 2,2-Bis(4-methylphenyl)tetrahydrofuran

Comparison

Compared to these similar compounds, 2,2-Bis(4-chlorophenyl)tetrahydrofuran is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorophenyl groups can enhance the compound’s stability and make it more resistant to certain chemical reactions .

Properties

CAS No.

83929-34-4

Molecular Formula

C16H14Cl2O

Molecular Weight

293.2 g/mol

IUPAC Name

2,2-bis(4-chlorophenyl)oxolane

InChI

InChI=1S/C16H14Cl2O/c17-14-6-2-12(3-7-14)16(10-1-11-19-16)13-4-8-15(18)9-5-13/h2-9H,1,10-11H2

InChI Key

NCPYPQCXFBYNSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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